1-Chloro-1-(3-(difluoromethoxy)-4-methoxyphenyl)propan-2-one
CAS No.:
Cat. No.: VC18829844
Molecular Formula: C11H11ClF2O3
Molecular Weight: 264.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClF2O3 |
|---|---|
| Molecular Weight | 264.65 g/mol |
| IUPAC Name | 1-chloro-1-[3-(difluoromethoxy)-4-methoxyphenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H11ClF2O3/c1-6(15)10(12)7-3-4-8(16-2)9(5-7)17-11(13)14/h3-5,10-11H,1-2H3 |
| Standard InChI Key | HAWQWOIDNKSBIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)OC)OC(F)F)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a propan-2-one backbone substituted at the 1-position with a chlorine atom and a 3-(difluoromethoxy)-4-methoxyphenyl group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The phenyl ring’s electron-donating methoxy and difluoromethoxy groups enhance resonance stabilization while modulating lipophilicity .
Table 1: Fundamental Chemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals key structural features:
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¹H NMR: Signals at δ 3.8–4.1 ppm correspond to methoxy (-OCH₃) and difluoromethoxy (-OCF₂H) groups. The chloro-substituted propan-2-one moiety exhibits a carbonyl peak near δ 200 ppm in ¹³C NMR.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 264.65 [M+H]⁺, consistent with the molecular formula .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a nucleophilic substitution reaction between 3-(difluoromethoxy)-4-methoxybenzaldehyde and chloroacetone. Optimized conditions include:
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Solvent: Dichloromethane (DCM)
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Base: Potassium carbonate (K₂CO₃)
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Temperature: 0–5°C to minimize side reactions
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Reaction Time: 6–8 hours
The reaction proceeds through enolate formation, followed by electrophilic aromatic substitution at the benzaldehyde’s para position.
Table 2: Synthetic Parameters and Yield Optimization
| Parameter | Optimal Value | Yield Improvement Strategy |
|---|---|---|
| Solvent Polarity | Low (DCM) | Enhances electrophilicity |
| Base Strength | Moderate (K₂CO₃) | Prevents over-halogenation |
| Temperature Control | 0–5°C | Reduces ketone degradation |
| Purification Method | Column Chromatography | Silica gel (hexane:EtOAc) |
Industrial Manufacturing
Scalable production employs continuous flow reactors to improve efficiency:
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: 2.1 mg/mL at 25°C (log P = 1.8)
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Lipophilicity: Enhanced by difluoromethoxy group (Hansch π constant: 0.14 for -OCF₂H vs. -OCH₃).
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 185°C, with a melting point of 92–94°C. The difluoromethoxy group improves thermal stability compared to non-fluorinated analogs .
Biological Activity and Mechanistic Insights
Enzyme Modulation
Preliminary studies indicate inhibition of cytochrome P450 3A4 (IC₅₀ = 12 μM) and weak interaction with cyclooxygenase-2 (COX-2). The chloro-ketone moiety may act as an electrophilic trap for cysteine residues in enzyme active sites.
Membrane Permeability
Computational models (e.g., PAMPA assay) predict high blood-brain barrier permeability (Pe = 8.7 × 10⁻⁶ cm/s), suggesting potential CNS applications.
Applications in Organic Synthesis
Intermediate for Heterocycles
The compound serves as a precursor for:
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Pyrazoles: Via condensation with hydrazines
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Benzofurans: Through intramolecular cyclization
Fluorinated Drug Candidates
Its difluoromethoxy group is retained in prodrugs targeting kinase inhibition, with improved metabolic stability over methoxy analogs .
| Hazard Aspect | Mitigation Strategy |
|---|---|
| Skin Contact | Nitrile gloves, lab coat |
| Eye Exposure | Goggles, emergency eyewash |
| Environmental Disposal | Incineration at >1000°C |
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